molecular formula C12H16BrNO B13058541 2-(4-Bromophenyl)-5,5-dimethylmorpholine

2-(4-Bromophenyl)-5,5-dimethylmorpholine

Cat. No.: B13058541
M. Wt: 270.17 g/mol
InChI Key: QWRFAGZIDLBJRU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-bromobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and bromination, to yield the desired product. Common reagents used in this synthesis include bromine, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-(4-bromophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

QWRFAGZIDLBJRU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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